N-Benzyltetrahydrofuran-3-amine

Beschreibung

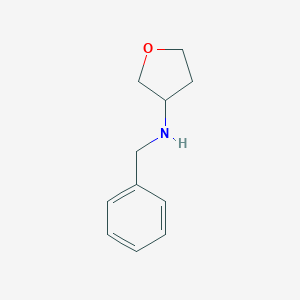

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-benzyloxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-12-11-6-7-13-9-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMSAAPBKKNIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566396 | |

| Record name | N-Benzyloxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162851-40-3 | |

| Record name | N-Benzyloxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Analytical Methodologies for N Benzyltetrahydrofuran 3 Amine and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for the analysis of N-Benzyltetrahydrofuran-3-amine. Due to the structural characteristics of this secondary amine, which often lacks a strong chromophore, direct detection can be challenging. Therefore, derivatization techniques are commonly employed to enhance detectability and improve chromatographic performance.

High-Performance Liquid Chromatography (HPLC) with Derivatizationcreative-proteomics.commdpi.comactascientific.comijcce.ac.ir

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound. To overcome the low UV absorbance and fluorescence of this secondary amine, derivatization is a key step. thermofisher.com This process involves chemically modifying the analyte to attach a "tag" that has strong UV absorption or fluorescence, thereby significantly increasing detection sensitivity. thermofisher.com Derivatization can be performed either before the sample is injected into the HPLC system (pre-column) or after the separation has occurred but before detection (post-column). actascientific.com

Pre-column derivatization is a widely used approach that offers several advantages, including the potential for higher reaction yields and greater flexibility in reaction conditions. mdpi.com This strategy involves reacting the amine with a derivatizing agent before introducing the sample into the HPLC column. thermofisher.com The resulting derivatives are then separated and detected.

A variety of reagents are available for introducing a chromophore or fluorophore to this compound, enhancing its detection. The choice of reagent depends on factors such as the reactivity with secondary amines, the stability of the derivative, and the desired detection method (UV or fluorescence). creative-proteomics.comnih.gov

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to form highly fluorescent derivatives that are stable and can be detected with high sensitivity. nih.govresearchgate.net The derivatization is typically carried out in a basic medium (pH 9.5-10) at elevated temperatures. researchgate.net Dansylation is a robust method, though it can be time-consuming. nih.govnih.gov

Rhodamine B: While primarily used for derivatizing saccharides, Rhodamine B amine can be adapted for the highly sensitive fluorescence derivatization of amines. nih.gov

4-Fluoro-7-nitrobenzofurazan (NBD-F): NBD-F is a highly reactive and sensitive fluorescent labeling reagent that reacts with both primary and secondary amines under mild conditions. dojindo.commedchemexpress.comthermofisher.com The derivatization is rapid, and the resulting derivatives are stable. medchemexpress.comresearchgate.net NBD-F is particularly advantageous due to its high reactivity, which allows for shorter reaction times. researchgate.net

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is a versatile reagent that reacts with primary and secondary amines to form stable, fluorescent derivatives. thermofisher.comresearchgate.netresearchgate.net The derivatization reaction is fast and can be performed under alkaline conditions. researchgate.netresearchgate.net However, the hydrolysis product of FMOC-Cl can sometimes interfere with the analysis. creative-proteomics.com

Dabsyl Chloride (Dabsyl-Cl): Dabsyl chloride reacts with both primary and secondary amino groups to yield stable, colored derivatives that can be detected in the visible region. medchemexpress.comresearchgate.net This method offers good stability and reproducibility. researchgate.net

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (B1207046) (AQC): AQC is a popular pre-column derivatization reagent that reacts with primary and secondary amines to form highly stable and fluorescent derivatives. creative-proteomics.comwaters.com It offers the advantage of minimal interference from by-products. creative-proteomics.com AQC derivatization is a reliable method for the analysis of biogenic amines in various matrices. thermofisher.com

o-Phthalaldehyde (OPA): OPA is a classic derivatization reagent that reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. researchgate.net However, OPA does not react with secondary amines like this compound on its own. researchgate.net For the analysis of secondary amines, a two-step process is often employed where the secondary amine is first converted to a primary amine, or a different reagent is used in combination. actascientific.com

Interactive Table: Comparison of Pre-column Derivatization Reagents for Secondary Amines

| Reagent | Reactivity with Secondary Amines | Detection Method | Key Advantages | Key Disadvantages |

| Dansyl Chloride | Yes researchgate.net | Fluorescence, UV nih.govresearchgate.net | High sensitivity, stable derivatives nih.govresearchgate.net | Slow reaction time creative-proteomics.com |

| Rhodamine B | Adapted use nih.gov | Fluorescence nih.gov | High sensitivity nih.gov | Primarily for saccharides nih.gov |

| NBD-F | Yes dojindo.comthermofisher.com | Fluorescence dojindo.commedchemexpress.com | High reactivity, rapid reaction, stable derivatives dojindo.commedchemexpress.comresearchgate.net | Fluorescence quantum yield can be low in water thermofisher.com |

| FMOC-Cl | Yes researchgate.netresearchgate.net | Fluorescence, UV creative-proteomics.comresearchgate.net | Rapid reaction, stable derivatives creative-proteomics.comresearchgate.net | Potential interference from hydrolysis product creative-proteomics.com |

| Dabsyl-Cl | Yes medchemexpress.comresearchgate.net | Visible Absorbance medchemexpress.comresearchgate.net | Stable derivatives, good reproducibility researchgate.net | Requires elevated temperatures for reaction researchgate.net |

| AQC | Yes creative-proteomics.comwaters.com | Fluorescence, UV creative-proteomics.comthermofisher.com | Stable derivatives, minimal by-product interference creative-proteomics.comthermofisher.com | Potential for interference from by-products with certain analytes creative-proteomics.com |

| OPA | No (directly) researchgate.net | Fluorescence researchgate.net | Rapid reaction with primary amines researchgate.net | Does not react with secondary amines researchgate.net |

For any derivatization reaction, optimization of the conditions is critical to ensure complete and reproducible derivatization. Key parameters that need to be carefully controlled include:

pH: The pH of the reaction medium is crucial as it affects the reactivity of both the amine and the derivatization reagent. Most derivatization reactions for amines are carried out under basic conditions to ensure the amine is in its nucleophilic, unprotonated form. nih.govmjcce.org.mk

Reagent Stoichiometry: The molar ratio of the derivatization reagent to the analyte must be optimized. A sufficient excess of the reagent is necessary to drive the reaction to completion, but a large excess can sometimes lead to interfering side products or background noise. thermofisher.com

Neutralization/Quenching: After the derivatization is complete, it is often necessary to neutralize the reaction mixture or quench the excess reagent to prevent further reactions that could interfere with the analysis. nih.gov

An alternative to pre-column derivatization is post-column derivatization. In this approach, this compound is first separated in its native form on the HPLC column. actascientific.com After elution from the column, the derivatizing reagent is continuously mixed with the column effluent in a reaction coil. shimadzu.com The resulting derivatized product then flows to the detector.

Post-column derivatization offers the advantage of eliminating potential interference from reagent by-products during the chromatographic separation. creative-proteomics.com It is also highly reproducible and can be easily automated. shimadzu.com However, it requires a more complex instrumental setup with an additional pump for the reagent and a reaction coil. nih.gov The reaction must also be rapid and complete within the time it takes for the analyte to travel from the column to the detector. creative-proteomics.com Reagents like OPA and fluorescamine (B152294) are commonly used in post-column systems for primary amines. actascientific.com For secondary amines like this compound, a suitable post-column reagent would need to be selected that reacts quickly and efficiently.

Pre-column Derivatization Strategies for Amine Analysis

Ion Chromatography (IC) for Amine Analysis

Ion Chromatography (IC) is a robust and widely utilized analytical technique for the determination of amines in various matrices, including pharmaceutical products. thermofisher.comnih.gov As amines are derivatives of ammonia (B1221849) and typically exist as weak bases, they are well-suited for analysis by cation-exchange chromatography. thermofisher.comthermofisher.com This method separates ionic analytes based on their interaction with a charged stationary phase, making it particularly valuable for quantifying ionic species like protonated amines in complex samples that may also contain non-ionic components. thermofisher.com

The fundamental principle of IC for amine analysis involves cation-exchange chromatography coupled with suppressed conductivity detection. thermofisher.comnih.gov In this process, a sample containing the amine of interest is introduced onto a cation-exchange column. The positively charged (protonated) amines are retained on the column through electrostatic interactions. Elution is then carried out using an acidic eluent, which provides the hydronium ions necessary to displace the analyte cations from the stationary phase. thermofisher.com

Modern IC systems, often referred to as Reagent-Free™ Ion Chromatography (RFIC™) systems, can electrolytically generate the necessary eluents inline, ensuring high precision, consistency, and accuracy in the separation process. thermofisher.com

Several types of cation-exchange columns are designed for the analysis of various amines. For instance, the Dionex IonPac CS19 column is a high-capacity column suitable for analyzing small polar amines, moderately hydrophobic amines, and polyvalent amines. thermofisher.com Its high capacity is advantageous for analyzing samples where the amine concentration is significantly lower than that of other cations. thermofisher.com Other columns, such as the Metrosep C2-250, which is a silica-based cation exchanger, are also employed for the separation of amines and can be used with organic solvents like acetonitrile (B52724) or acetone (B3395972) to sharpen the peaks of strongly retained amines. amazonaws.com

Detection is most commonly achieved using a suppressed conductivity detector. nih.govnih.gov After the analytical column, the eluent passes through a suppressor where the conductivity of the eluent is reduced, and the conductivity of the analyte is enhanced, thereby increasing the signal-to-noise ratio and improving detection limits. thermofisher.com This allows for the determination of amines from µg/L to mg/L concentrations. thermofisher.com The developed IC methods are useful for the rapid screening and quantification of amines in pharmaceuticals to assess the potential for nitrosamine (B1359907) formation. nih.gov

Spectroscopic Techniques for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, including this compound and its derivatives. ipb.pt By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecular structure can be assembled. ipb.ptbeilstein-journals.org

For this compound, the ¹H NMR spectrum provides characteristic signals that confirm the presence of both the benzyl (B1604629) and the tetrahydrofuran (B95107) moieties. The aromatic protons of the benzyl group are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm. The protons on the tetrahydrofuran ring, being in a more shielded environment, resonate at higher fields, generally in the range of δ 3.5–4.0 ppm. The methylene (B1212753) protons of the benzyl group (C₆H₅CH₂ –) would also produce a distinct singlet or a pair of doublets, depending on stereochemistry, in the aliphatic region of the spectrum. The single proton attached to the nitrogen (N-H) would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. libretexts.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. Carbons directly attached to the electronegative nitrogen and oxygen atoms in the tetrahydrofuran ring would be deshielded and appear further downfield compared to other aliphatic carbons. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl Aromatic Protons | 7.2 - 7.4 | 127 - 140 |

| Benzyl Methylene Protons (-CH₂-) | ~4.0 - 5.0 | ~50 - 60 |

| Tetrahydrofuran Ring Protons | 3.5 - 4.0 | ~65 - 75 (C-O), ~30-50 (other C) |

| Amine Proton (-NH-) | Variable (broad) | N/A |

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and structural motifs. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. vscht.cz For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features: a secondary amine, a tetrahydrofuran ring (an ether), and a benzyl group.

The most prominent and diagnostic peaks for this compound are associated with the N-H and C-N bonds of the secondary amine and the C-O-C bond of the ether. orgchemboulder.com

N-H Stretch: As a secondary amine (R₂NH), the compound will show a single, moderate-to-weak absorption band in the region of 3350–3310 cm⁻¹ corresponding to the N-H stretching vibration. orgchemboulder.com This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. spectroscopyonline.com

C-O-C Stretch: The presence of the tetrahydrofuran ring is confirmed by a strong C-O-C stretching vibration, which is characteristic of ethers. This band typically appears in the 1250–1020 cm⁻¹ region. orgchemboulder.com For a cyclic ether like tetrahydrofuran, a strong absorption around 1100 cm⁻¹ is expected.

C-N Stretch: The aliphatic C-N stretching vibration gives rise to a medium or weak band in the 1250–1020 cm⁻¹ range. orgchemboulder.com

Aromatic C-H Stretch: The benzyl group will show C-H stretching vibrations for the sp² hybridized carbons of the aromatic ring, which appear at wavenumbers just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: C-H stretching vibrations for the sp³ hybridized carbons of the tetrahydrofuran and benzyl methylene groups will appear just below 3000 cm⁻¹. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak to Medium |

| Aromatic C-H Stretch | Benzyl Group | > 3000 | Medium |

| Aliphatic C-H Stretch | Tetrahydrofuran & Benzyl CH₂ | < 3000 | Medium to Strong |

| C-O-C Stretch | Ether (Tetrahydrofuran) | ~1100 | Strong |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak to Medium |

| N-H Wag | Secondary Amine | 910 - 665 | Strong, Broad |

Structure Activity Relationship Sar Studies of N Benzyltetrahydrofuran 3 Amine Analogues

Impact of Ring System Modifications (e.g., Tetrahydrofuran (B95107) vs. Pyran Core)

The central heterocyclic ring system is a fundamental determinant of the pharmacological profile of N-benzyl-3-amino-heterocycles. While direct comparative studies focusing solely on the switch from a tetrahydrofuran (THF) to a tetrahydropyran (B127337) (THP) ring in N-benzyl-3-amine analogues are not extensively detailed in the provided literature, the wealth of data on pyran-based analogues allows for significant insights into the role of the core ring system.

Research on (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues has demonstrated that the pyran ring serves as an effective scaffold for developing potent monoamine reuptake inhibitors. nih.govnih.gov The specific stereochemistry and substitution pattern on the pyran ring are crucial for high-affinity binding to DAT, SERT, and NET. nih.govnih.gov For instance, the development of 3,6-disubstituted and 2,4,5-trisubstituted pyran derivatives has led to the identification of compounds with triple uptake inhibitor (TUI), selective serotonin (B10506) reuptake inhibitor (SSRI), and dopamine (B1211576)/norepinephrine (B1679862) reuptake inhibitor (DNRI) profiles. nih.gov

N-Benzyltetrahydrofuran-3-amine itself and its derivatives have been recognized for their potential to inhibit monoamine transporters. The tetrahydrofuran ring, being a five-membered heterocycle, imparts different conformational properties compared to the six-membered pyran ring. This can influence the spatial orientation of the key pharmacophoric elements—the amine and the N-benzyl group—which in turn affects their interaction with the binding sites of the monoamine transporters. While specific data on the relative potencies of direct THF versus THP analogues is sparse, the successful development of potent pyran-based inhibitors suggests that the larger ring system is well-tolerated and can be effectively utilized to achieve desired pharmacological activities. nih.govnih.govnih.gov

It has been noted that N-benzyl aryl substitutions that include a tetrahydrofuran moiety can confer high affinity for SERT, highlighting the significance of this ring system in directing selectivity. nih.gov

Role of N-Benzyl Moiety Substitutions

The N-benzyl group is a critical component of the this compound pharmacophore, and substitutions on its aromatic ring have a profound impact on biological activity. SAR studies on the closely related N-benzyl-tetrahydropyran-3-amine analogues have provided a detailed understanding of these effects.

The introduction of various substituents on the benzyl (B1604629) ring allows for the fine-tuning of potency and selectivity for DAT, SERT, and NET. For example, in a series of (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues, different substitution patterns on the N-benzyl ring led to a range of inhibitor profiles.

| Compound ID | N-Benzyl Substitution | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Profile |

| 2a | 4-Fluorobenzyl | >1000 | >1000 | >1000 | Inactive |

| 2b | 4-(Trifluoromethyl)benzyl | 258 | >1000 | 200 | DNRI |

| 2c | 4-Methoxybenzyl | >1000 | >1000 | >1000 | Inactive |

| 2d | 3,4-Dichlorobenzyl | 160 | 300 | 120 | TUI |

| 2g | 4-(Tetrahydrofuranyl)benzyl | 60 | 79 | 70.3 | TUI |

Data sourced from a study on (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues. nih.gov

These findings indicate that both electron-withdrawing groups (e.g., trifluoromethyl, dichloro) and certain heterocyclic substitutions (e.g., tetrahydrofuranyl) on the benzyl ring can be beneficial for potent monoamine transporter inhibition. nih.gov The 4-(tetrahydrofuranyl)benzyl substitution in compound 2g resulted in a balanced, potent triple uptake inhibitor. nih.gov This suggests that the benzyl substituent's size, electronics, and potential for hydrogen bonding all play a role in its interaction with the transporter binding sites.

Influence of Remote Substituents on Biological Activity

Substituents at positions on the heterocyclic core remote from the 3-amino group also significantly influence the biological activity of these compounds. In the context of N-benzyl-tetrahydropyran-3-amine analogues, a benzhydryl group at the 6-position has been a key feature in many potent inhibitors. nih.govnih.govnih.gov The distance and relative orientation of this bulky group to the amine are critical for high-affinity binding, particularly at the dopamine transporter.

Further modifications to this remote benzhydryl group or the introduction of other substituents can modulate activity and selectivity. For instance, in a series of trisubstituted pyran derivatives, additional hydroxyl groups on the pyran ring were explored, leading to compounds with varying transporter affinities. nih.gov

In another study focusing on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol analogues, alterations to the phenolic moiety, which can be considered a remote substituent relative to the core pharmacophore, were investigated. The introduction of different aromatic and heterocyclic groups in place of the phenol (B47542) led to compounds with distinct inhibitor profiles.

| Compound ID | Remote Moiety | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Profile |

| 10f | 3-Hydroxyphenyl | 31.3 | 40.0 | 38.5 | TUI |

| 10g | Thiophene | 30.5 | 115 | 25.1 | DNRI |

| 10i | Pyrrole | 70.1 | 250 | 45.3 | DNRI |

| 10j | 4-Methoxyphenyl | 15.9 | 12.9 | 29.3 | TUI |

Data sourced from a study on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol analogues. nih.gov

Stereochemical Implications in Receptor Binding and Efficacy

Stereochemistry is a paramount factor in the interaction of this compound analogues with their biological targets. The specific three-dimensional arrangement of atoms is often the difference between a potent, selective drug and an inactive molecule.

The tetrahydrofuran ring in this compound contains at least one chiral center at the 3-position. The absolute configuration at this center dictates the spatial orientation of the crucial amino and N-benzyl groups. In the more extensively studied tetrahydropyran analogues, the importance of stereochemistry is explicitly demonstrated. The most potent compounds are often single, specific stereoisomers, such as the (3S,6S) configuration in the 6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine series. nih.govnih.govnih.gov

This stereoselectivity arises from the chiral nature of the monoamine transporter binding sites. The transporters are proteins composed of chiral amino acids, creating a specific three-dimensional environment that preferentially binds one enantiomer or diastereomer over others. For example, methylphenidate, another monoamine transporter inhibitor, demonstrates stereoselective and enantioselective binding to the dopamine transporter. nih.gov

It has been proposed that for norepinephrine transporter (NET) inhibitors, the stereoselectivity of binding may be influenced by the carboxy-terminal region of the transporter protein. nih.gov The precise fit of a specific stereoisomer into the binding pocket maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) and minimizes steric clashes, leading to higher affinity and efficacy. The synthesis and evaluation of enantiomerically pure isomers are therefore essential steps in the development of potent and selective monoamine reuptake inhibitors based on the this compound scaffold.

Computational and Theoretical Chemistry Investigations of N Benzyltetrahydrofuran 3 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Molecular docking simulations predict how N-Benzyltetrahydrofuran-3-amine might fit into a protein's binding site. The process involves sampling a vast number of possible conformations and orientations of the ligand within the site and scoring each pose. This "scoring" function estimates the binding affinity (or binding free energy), with lower energy scores typically indicating a more stable and favorable interaction. researchgate.net The final predicted binding mode represents the most likely three-dimensional arrangement of the ligand-receptor complex. nih.gov While specific binding affinity data for this compound is not available in the surveyed literature, the principles of these predictions are well-established. Structure-based methods, which rely on physical models, are advantageous for interpreting the results and can be implemented across different types of systems.

The stability of a ligand-receptor complex is governed by non-covalent interactions. For this compound, key interactions would include hydrogen bonds and hydrophobic contacts. The secondary amine group (-NH-) can act as a hydrogen bond donor, while the lone pair on the nitrogen and the ether oxygen of the tetrahydrofuran (B95107) ring can act as hydrogen bond acceptors. mdpi.com The aromatic benzyl (B1604629) group and the aliphatic tetrahydrofuran ring are hydrophobic and would favorably interact with nonpolar pockets in a protein binding site. organic-chemistry.org The interplay between these forces is crucial for binding affinity and selectivity. organic-chemistry.org

| Functional Group of this compound | Potential Interaction Type | Role |

|---|---|---|

| Benzyl Ring | Hydrophobic, π-π Stacking | Binds in nonpolar pockets |

| Secondary Amine (N-H) | Hydrogen Bonding | Donor |

| Nitrogen Atom | Hydrogen Bonding | Acceptor |

| Tetrahydrofuran Ring (Oxygen) | Hydrogen Bonding | Acceptor |

| Tetrahydrofuran Ring (CH2 groups) | Hydrophobic | Binds in nonpolar pockets |

Tubulin is a critical protein in cell division and a validated target for anticancer drugs. mdpi.com Many inhibitors bind to the colchicine site, which is located at the interface between the α- and β-tubulin subunits. nih.gov This site is a large, hydrophobic pocket. mdpi.com Molecular docking studies of potential inhibitors into the colchicine site are used to predict their binding mode and affinity. nih.gov

A simulation would place this compound into this site to evaluate its fit. The benzyl group could occupy the hydrophobic space typically filled by the trimethoxyphenyl group of colchicine, interacting with nonpolar amino acid residues. nih.gov The tetrahydrofuran-3-amine moiety could then form hydrogen bonds or other polar contacts with residues lining the pocket. mdpi.com While specific docking studies for this compound against tubulin have not been reported, analysis of other ligands shows that interactions with key residues are critical for potent inhibition of tubulin polymerization. mdpi.comnih.gov

| Key Amino Acid Residues in Tubulin's Colchicine Site | Typical Interaction |

|---|---|

| Cys241 | Hydrogen Bonding, Hydrophobic |

| Leu242, Leu252, Leu255 | Hydrophobic |

| Ala250, Ala316, Ala317 | Hydrophobic |

| Val238, Val318 | Hydrophobic |

| Asn349, Lys352 | Hydrogen Bonding |

The Human Epidermal Growth Factor Receptor (EGFR, also known as HER1 or ErbB1) is a receptor tyrosine kinase that plays a key role in cell growth and proliferation. nih.gov Its over-expression is implicated in many human cancers, making it a prime target for drug development. Inhibitors typically target the ATP-binding site within the kinase domain. Molecular docking is a key tool for investigating how potential inhibitors, such as derivatives of N-benzyl compounds, interact with this site. nih.gov

A docking simulation of this compound into the EGFR ATP-binding pocket would assess its potential to act as an inhibitor. Key interactions for known EGFR inhibitors often involve hydrogen bonds with backbone atoms of specific residues like Met769 and hydrophobic interactions within the pocket. A computational study would analyze whether the N-benzyl and tetrahydrofuran moieties of the compound can form stable and favorable interactions with the residues that define this binding site. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a framework for investigating the electronic structure and properties of molecules from first principles. unipd.it These methods can be used to calculate optimized molecular geometries, vibrational frequencies, and the energies of different molecular states, which is essential for understanding chemical reactivity. nih.gov

DFT is a powerful tool for studying the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states. mdpi.com This allows for the determination of activation energy barriers, providing a theoretical basis for reaction feasibility and kinetics. semanticscholar.org For instance, DFT has been used to investigate three-component coupling reactions involving amines to determine the most favorable reaction pathway. mdpi.com

A theoretical study of the synthesis of this compound, which could be formed through reductive amination of a tetrahydrofuran-derived ketone, could be performed using DFT. scispace.com The calculations would model the step-by-step process, identifying intermediates and transition states. This would help elucidate the detailed mechanism, including the role of any catalysts and the factors controlling stereoselectivity, offering insights that are difficult to obtain through experimental means alone. mdpi.com

Conceptual DFT Global Reactivity Descriptors

For this compound, a DFT calculation would first optimize the molecule's three-dimensional geometry to its lowest energy state. From this optimized structure, the energies of the HOMO and LUMO would be calculated. These energies are fundamental to determining the global reactivity descriptors, as defined by the following key parameters:

Ionization Potential (I): Approximated as the negative of the HOMO energy (I ≈ -EHOMO), it represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Approximated as the negative of the LUMO energy (A ≈ -ELUMO), it represents the energy released when a molecule gains an electron.

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = ELUMO - EHOMO). A smaller energy gap generally implies higher reactivity. researchgate.net

Electronegativity (χ): The negative of the chemical potential, it measures the tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger energy gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η) = (I + A)² / (4(I-A)).

While specific values for this compound are not available, a hypothetical data table based on a typical DFT calculation is presented below to illustrate how these findings would be reported.

Hypothetical Data for this compound

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | 0.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 7.0 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | -0.5 |

| Electronegativity | χ | (I + A) / 2 | 3.0 |

| Chemical Hardness | η | (I - A) / 2 | 3.5 |

| Chemical Softness | S | 1 / η | 0.29 |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a chemical compound. mdpi.commdpi.com These predictions are crucial in the early stages of drug discovery to identify candidates with favorable profiles, thereby reducing the time and cost associated with experimental testing. mdpi.comresearchgate.net Various software tools and web servers, such as admetSAR and SwissADME, are used to generate these predictions based on the molecule's structure. nih.govresearchgate.net

For this compound, a full ADMET profile would be computationally generated. This would involve assessing properties related to its absorption, distribution throughout the body, metabolic pathways, excretion routes, and potential toxicity. Key parameters that would be evaluated include:

Absorption:

Human Intestinal Absorption (HIA): Predicts the percentage of the compound absorbed from the gut into the bloodstream.

Caco-2 Permeability: An indicator of intestinal permeability, based on an in vitro cell line model.

P-glycoprotein (P-gp) Substrate/Inhibitor: Predicts whether the molecule is likely to be transported by or inhibit this important efflux pump, which affects drug absorption and distribution.

Distribution:

Blood-Brain Barrier (BBB) Penetration: Predicts the ability of the compound to cross the protective barrier of the central nervous system.

Plasma Protein Binding (PPB): Estimates the extent to which the compound will bind to proteins in the blood, which affects its availability to act on targets.

Metabolism:

Cytochrome P450 (CYP) Substrate/Inhibitor: Predicts interactions with key metabolic enzymes (e.g., CYP2D6, CYP3A4), which are crucial for drug clearance and potential drug-drug interactions.

Excretion:

Renal Organic Cation Transporter (OCT2) Substrate: Predicts interaction with transporters involved in excretion through the kidneys.

Toxicity:

AMES Toxicity: Predicts the mutagenic potential of the compound.

hERG (human Ether-à-go-go-Related Gene) Inhibition: Predicts the risk of cardiotoxicity.

Oral Acute Toxicity (LD50): Estimates the dose that would be lethal to 50% of a test population.

As no specific in silico ADMET study for this compound has been published, a representative table of predicted properties is provided for illustrative purposes.

Hypothetical ADMET Prediction for this compound

| Category | Parameter | Predicted Result |

|---|---|---|

| Absorption | Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Yes | |

| P-glycoprotein Substrate | No | |

| Distribution | Plasma Protein Binding | >90% |

| Metabolism | CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | No | |

| Excretion | Renal OCT2 Substrate | No |

| Toxicity | AMES Mutagenicity | Non-mutagen |

| hERG Inhibition | Low risk |

Metabolic Pathways and Pharmacokinetic Considerations of N Benzyltetrahydrofuran 3 Amine

In Vivo Metabolic Transformations of Amine Functional Groups

The amine moiety is a primary target for a variety of metabolic enzymes, leading to a range of structural modifications. These transformations are crucial in detoxifying and eliminating amine-containing compounds from the body.

N-Dealkylation Pathways

N-dealkylation is a significant metabolic pathway for secondary and tertiary amines, involving the removal of an alkyl group from the nitrogen atom. mdpi.comrug.nl This process is predominantly catalyzed by cytochrome P450 (CYP) enzymes. nih.govsemanticscholar.org The mechanism begins with the hydroxylation of the carbon atom attached to the nitrogen (the α-carbon). nih.govsemanticscholar.org This creates an unstable carbinolamine intermediate which then spontaneously breaks down, yielding a dealkylated amine and an aldehyde or ketone. nih.govsemanticscholar.org For instance, the N-demethylation of a compound would produce formaldehyde (B43269) as a byproduct. nih.gov This reaction is not limited to simple alkyl groups; more complex substituents can also be cleaved.

Studies on N-nitrosodibenzylamine (NDBz), a compound with a benzyl (B1604629) group similar to that in N-Benzyltetrahydrofuran-3-amine, have shown that it undergoes dealkylation to release benzaldehyde, a process modeled using metalloporphyrin systems as mimics for cytochrome P450. nih.gov The in vitro metabolism of N-benzyl-N-methylaniline, a tertiary aniline, also demonstrated that N-dealkylation is a major metabolic route, leading to the corresponding secondary amine. nih.gov This suggests that the benzyl group of this compound is a likely site for metabolic cleavage. The resulting primary or secondary amine metabolites can then undergo further metabolic transformations. nih.govnih.gov

N-Oxidation Processes (e.g., Aryl-N-hydroxylamines)

N-oxidation represents another critical pathway in the metabolism of primary and secondary amines, leading to the formation of various N-oxygenated products. tandfonline.comuomustansiriyah.edu.iq This process can generate hydroxylamines, which are often reactive and unstable intermediates. tandfonline.com For secondary amines, N-oxidation can produce secondary hydroxylamines, which may be further oxidized to nitrones. uomustansiriyah.edu.iq While N-dealkylation is often a more dominant pathway, N-oxidation can be significant, particularly for certain substrates and enzyme isoforms. uomustansiriyah.edu.iq

The formation of hydroxylamines from primary and secondary amines is a key metabolic step, as these metabolites can sometimes be associated with toxicity. acs.org The mechanism of N-hydroxylation by cytochrome P450 enzymes is thought to proceed via a hydrogen abstraction and rebound mechanism. acs.orgnih.gov It has been noted that aliphatic hydroxylamines are often reactive and can be challenging to isolate due to their instability. tandfonline.com

Role of Cytochrome P450 Enzymes (CYPs) in Amine Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including amines. acs.orgnih.gov These enzymes are responsible for catalyzing a variety of oxidative reactions, including the N-dealkylation and N-oxidation of amines. nih.govnih.gov Different CYP isoforms exhibit varying substrate specificities, meaning the specific CYP enzyme involved can influence the metabolic profile of a compound. nih.gov

For secondary amines, CYP enzymes can catalyze both N-dealkylation and N-hydroxylation. nih.gov Studies with secondary amines like desipramine (B1205290) and (S)-fluoxetine have shown that both primary amine (from N-dealkylation) and secondary hydroxylamine (B1172632) (from N-hydroxylation) metabolites are formed. nih.govnih.gov The ratio of these metabolites can vary depending on the specific drug and the CYP isoform involved. nih.gov For example, the ratio of N-dealkylation to N-hydroxylation for desipramine with CYP2C11 was found to be 2.9, while for N-desmethyldiltiazem with CYP3A4, it was 0.8. nih.govnih.gov This highlights that secondary hydroxylamines can be significant metabolites in the P450-mediated metabolism of secondary alkyl amines. nih.govnih.gov

Conjugation Reactions

Following Phase I metabolic reactions such as N-dealkylation and N-oxidation, the resulting metabolites, which now possess polar functional groups like hydroxyl or amino groups, often undergo Phase II conjugation reactions. uomus.edu.iqslideshare.net These reactions involve the attachment of endogenous molecules to the metabolite, which further increases water solubility and facilitates excretion. uomus.edu.iq

Common conjugation reactions for amine metabolites include:

Glucuronidation: This is a major conjugation pathway where glucuronic acid is attached to the metabolite. N-glucuronides can be formed with aromatic and aliphatic amines. uomus.edu.iq

Sulfation: In this process, a sulfonate group is transferred to the metabolite, catalyzed by sulfotransferases. uomus.edu.iq

Acetylation: Acetyl groups can be added to primary amines. uomus.edu.iq

Amino Acid Conjugation: Xenobiotic carboxylic acids can be conjugated with amino acids like glycine. This involves the formation of an amide bond between the carboxyl group of the xenobiotic and the amino group of the amino acid. al-edu.com

These conjugation reactions are generally considered detoxification pathways, leading to the formation of readily excretable and biologically inactive products. uomus.edu.iq

Factors Influencing Metabolic Stability

The metabolic stability of a compound, or its resistance to metabolic breakdown, is a key pharmacokinetic parameter. It is influenced by a combination of the compound's chemical structure and the enzymes involved in its metabolism. numberanalytics.com

Several molecular properties can significantly impact metabolic stability:

Lipophilicity: Highly lipophilic compounds tend to be more readily metabolized by CYP450 enzymes. numberanalytics.com

Molecular Weight: Larger molecules may exhibit greater metabolic stability due to steric hindrance at the enzyme's active site. numberanalytics.com

Charge: The presence and nature of charged groups can affect a compound's binding to metabolic enzymes. numberanalytics.com

Electronic Effects: The presence of electron-withdrawing groups, such as fluorine, can decrease the basicity of an amine and reduce its susceptibility to enzymatic oxidation. researchgate.net

The basicity of the amine group itself is a critical factor. Aliphatic amines are generally more basic than aromatic amines. unacademy.com The stability of the non-bonded electron pair on the nitrogen atom, which is influenced by factors like resonance and inductive effects, determines the amine's basicity and its reactivity in metabolic reactions. unacademy.com

Biochemical Pathway Intersections Relevant to Amine Metabolism

The metabolism of amines does not occur in isolation but is interconnected with various other biochemical pathways. Amino acid metabolism provides the precursors for many endogenous amines and also the conjugating agents used in Phase II metabolism. numberanalytics.comnih.gov For instance, amino acids are the building blocks for neurotransmitters like dopamine (B1211576) and serotonin (B10506). nih.govnumberanalytics.com

The products of amine metabolism can also enter other metabolic cycles. For example, the breakdown of some compounds can generate intermediates that feed into central metabolic pathways like the tricarboxylic acid (TCA) cycle. numberanalytics.com The cellular energy status and the availability of cofactors for metabolic enzymes, such as NADPH for CYP450s, also play a crucial role in the rate and extent of amine metabolism. pathwayz.org Furthermore, the metabolism of amines can be linked to processes like iron metabolism, as some enzymes involved in these pathways are iron-dependent. frontiersin.org

The intricate network of biochemical pathways ensures that xenobiotics are efficiently processed and eliminated, while also maintaining cellular homeostasis. pathwayz.orgresearchgate.net

Prodrug Design Strategies for N Benzyltetrahydrofuran 3 Amine to Enhance Pharmaceutical Utility

Principles of Prodrug Design for Amine-Containing Drugs

Improving Bioavailability and Membrane Permeation

A major goal of prodrug design for amine-containing compounds is to enhance their oral bioavailability. numberanalytics.com The secondary amine of N-Benzyltetrahydrofuran-3-amine makes it basic, meaning it will likely be protonated and positively charged in the acidic environment of the stomach and to a large extent at the physiological pH of 7.4. nih.govoit.edu This charge increases water solubility but significantly decreases its ability to pass through lipid-rich biological membranes, a key step in drug absorption. nih.govoit.edu

By masking the amine group with a lipophilic promoiety, a prodrug can be created with increased lipid solubility (lipophilicity). youtube.com This modification neutralizes the charge and allows the molecule to more easily diffuse across the gastrointestinal tract lining and other cellular barriers. nih.govrsc.org This approach has been shown to improve the absorption of various amine-containing drugs. nih.gov For instance, forming an enamine or an N-Mannich base can suppress the amine's basicity, rendering the molecule more lipophilic and improving its absorption profile. nih.gov

Table 1: Hypothetical Physicochemical Properties of this compound and a Potential Prodrug

| Compound | Functional Group | Calculated logP (Lipophilicity) | Water Solubility | Membrane Permeation |

| This compound | Secondary Amine | Low to Moderate | High (as a salt) | Poor |

| N-Acyl-N-Benzyltetrahydrofuran-3-amine (Prodrug) | Amide | High | Low | Enhanced |

This table presents hypothetical data to illustrate the expected changes in physicochemical properties upon conversion to a prodrug. Actual values would require experimental determination.

Enhancing Chemical and Enzymatic Stability

Amine-containing drugs can be susceptible to rapid first-pass metabolism, where the drug is metabolized, for example in the liver, before it can reach systemic circulation. nih.gov Primary and secondary amines can be targets for enzymes like monoamine oxidase (MAO) or undergo N-acetylation, leading to inactivation and reduced bioavailability. nih.gov

Converting the secondary amine of this compound into a more stable derivative, such as an amide, can protect it from these metabolic pathways. nih.govyoutube.com Amides are generally more resistant to enzymatic degradation than esters and can shield the amine from premature metabolism. nih.govmdpi.com This enhanced stability allows the prodrug to circulate for a longer period, increasing the chances of it reaching its intended target before being cleaved to release the active drug. ebrary.netrsc.org For example, amide prodrugs are noted for their high plasma stability, which is a desirable trait for drugs targeting the central nervous system. rsc.org

Modulating Pharmacokinetic Profiles

Prodrug design offers a powerful method for controlling the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME). google.com By selecting a promoiety with a specific cleavage rate, the release of the active this compound can be tailored to achieve a desired therapeutic effect. google.com

A slowly cleaved prodrug can act as a circulating reservoir, providing sustained release of the parent drug over an extended period. google.comblumberginstitute.org This can lead to a longer duration of action, reduce dosing frequency, and improve patient compliance. google.com For example, carbamate-linked prodrugs have been designed to provide sustained release of secondary amine parent drugs, which can lower the maximum plasma concentration (Cmax) and potentially reduce side effects while maintaining therapeutic levels. google.com This modulation can transform a drug requiring multiple daily doses into a once-daily or even less frequent administration. google.com

Targeted Delivery Approaches

A sophisticated application of prodrug strategy is to achieve site-specific delivery of a drug, thereby increasing its efficacy and reducing off-target side effects. nih.gov This can be accomplished by designing a promoiety that is selectively cleaved by an enzyme or condition unique to the target tissue. nih.gov

For amine-containing drugs, several targeted delivery strategies have been explored:

Enzyme-Targeted Delivery: One approach involves creating an amide prodrug using an amino acid as the promoiety. nih.govnih.gov These prodrugs can be designed to be substrates for specific transporters, like the PEPT1 transporter in the intestine, or for enzymes that are overexpressed in certain tissues, such as tumors. nih.govnih.gov For example, γ-glutamyl transpeptidase, an enzyme found in the kidneys, can be exploited to release an amino drug from its γ-glutamic acid conjugate. nih.gov

Redox-Activated Delivery: The dihydropyridine-pyridinium salt redox system is a well-known chemical delivery system designed for brain-specific targeting. nih.govrsc.org A dihydropyridine (B1217469) derivative of the drug is made, which is lipophilic and can cross the blood-brain barrier. rsc.org Once in the brain, it is oxidized to a polar pyridinium (B92312) salt. rsc.org This charged molecule is then "locked" in the brain, as it can no longer easily diffuse back into the systemic circulation, leading to localized drug accumulation. rsc.org

Approaches for Amine Prodrug Activation

The release of the active amine drug from its prodrug form is a critical step. This activation is typically triggered by specific physiological conditions or, more commonly, by enzymes. nih.gov

Enzymatic Activation Mechanisms (e.g., Esterase Hydrolysis)

Enzymatic activation is the most common mechanism for prodrug conversion because it can offer a high degree of control and efficiency. mdpi.comresearchgate.net While amides are generally stable, certain prodrug designs for amines incorporate ester bonds, which are readily cleaved by the ubiquitous esterase enzymes found in the blood, liver, and other tissues. nih.govacs.org

A successful strategy for secondary amines involves creating a tripartite prodrug, such as an N-acyloxyalkoxycarbonyl derivative. nih.gov This system works in a two-step process:

Esterase Hydrolysis: An esterase enzyme first hydrolyzes the terminal ester bond of the promoiety. nih.gov This initial step is typically rapid.

Spontaneous Decomposition: The hydrolysis generates an unstable intermediate which then spontaneously breaks down, releasing the active amine (this compound), carbon dioxide, and an aldehyde. nih.govgoogle.com

This approach cleverly bypasses the high stability of simple amide or carbamate (B1207046) bonds by placing an easily cleavable "trigger" (the ester) in the promoiety. nih.gov This strategy has been successfully applied to create prodrugs for various amine-containing compounds, demonstrating its utility in overcoming the challenge of amine derivatization. nih.gov

Table 2: Common Enzymatic Activation Strategies for Amine Prodrugs

| Prodrug Linkage | Activating Enzyme(s) | Mechanism | Suitability for this compound |

| N-Acyloxyalkoxycarbonyl | Esterases | Two-step: Enzymatic hydrolysis followed by spontaneous chemical decomposition. nih.gov | High. A well-established method for secondary amines. |

| N-Acyl (Amide) | Amidases, Peptidases | Direct enzymatic hydrolysis of the amide bond. Often slow. nih.govmdpi.com | Moderate. Cleavage can be slow unless activated by specific structural features or targeted to specific peptidases. |

| N-Phosphoryloxymethyl | Alkaline Phosphatases | Enzymatic cleavage of the phosphate (B84403) group, followed by spontaneous release of the amine. nih.gov | Possible. This is another tripartite system used for amines. |

Chemical Activation under Physiological Conditions

A significant approach in prodrug design involves engineering molecules that are activated by specific physiological chemical conditions, rather than relying solely on enzymatic cleavage. nih.govresearchgate.net This strategy often exploits variations in pH throughout the body to trigger the release of the parent drug. For instance, certain prodrugs are designed to be stable in the acidic environment of the stomach but hydrolyze and release the active compound in the neutral pH of the intestines or blood (pH 7.4). nih.gov

N-Mannich base prodrugs are a prime example of systems that can be designed for pH-dependent chemical activation. These derivatives often exhibit a bell-shaped pH-rate profile, with a high rate of breakdown and drug release at physiological pH 7.4. nih.gov This characteristic is particularly advantageous for ensuring that the active drug is liberated systemically or at specific target tissues. By converting this compound into an N-Mannich base, it would be possible to create a prodrug that remains intact until it reaches an environment with a neutral pH, thereby facilitating its release into the general circulation. nih.gov

Specific Prodrug Moieties for Amine Masking

Masking the amine functional group is a central theme in prodrug design for compounds like this compound. The primary goal is often to reduce the amine's basicity, which decreases its tendency to ionize under physiological conditions and thus improves its ability to cross lipid membranes. nih.gov A variety of chemical moieties can be attached to the amine nitrogen to achieve this, with each strategy offering distinct advantages concerning stability, solubility, and the mechanism of drug release.

N-Acyloxyalkylation and N-Hydroxyalkylation Strategies

The N-acyloxyalkylation strategy results in prodrugs that typically undergo a two-step bioconversion to release the parent amine. nih.gov The first step is an enzyme-mediated hydrolysis, usually by esterases, which cleaves the acyl group to yield a highly unstable N-hydroxyalkyl intermediate. nih.govnih.gov This intermediate then spontaneously decomposes, releasing the parent amine. nih.gov

While this approach has been evaluated for various drugs, N-acyloxyalkyl derivatives of primary and secondary amines are often too unstable in aqueous solutions to be effective prodrugs. nih.govresearchgate.net Therefore, applying this strategy directly to the secondary amine of this compound could present significant challenges with chemical stability. The resulting N-acyloxyalkyl derivative would likely be highly labile. However, the intermediate formed during this process, an N-hydroxyalkyl derivative (e.g., N-hydroxymethyl-N-benzyltetrahydrofuran-3-amine), could theoretically be considered, although these are also generally unstable. The strategy is more successfully applied to tertiary amines, where stable quaternary ammonium (B1175870) salts can be formed. nih.gov

| Step | Process | Description | Key Factor |

|---|---|---|---|

| 1 | Enzymatic Hydrolysis | Esterases cleave the promoiety's ester bond. nih.gov | Forms an N-hydroxyalkyl intermediate. nih.gov |

| 2 | Spontaneous Decomposition | The unstable N-hydroxyalkyl intermediate breaks down. | Releases the parent amine (e.g., this compound). nih.gov |

N-(Phosphoryloxy)alkylation Derivatives

A more robust strategy, particularly for improving aqueous solubility, involves the creation of N-(phosphoryloxy)alkyl derivatives. nih.govnih.gov This approach typically uses a phosphoryloxymethyl group, which is attached to the amine nitrogen. The resulting prodrug is a salt form that exhibits significantly enhanced water solubility compared to the parent drug. nih.gov This strategy has been successfully applied to tertiary amines like loxapine, leading to a more than 15,000-fold increase in aqueous solubility at pH 7.4. nih.gov

The release mechanism involves an initial, rate-determining dephosphorylation catalyzed by ubiquitous enzymes like alkaline phosphatase. nih.govnih.gov This enzymatic cleavage yields the N-hydroxymethyl intermediate, which, as in the acyloxyalkylation strategy, spontaneously decomposes to release the parent amine. nih.gov Although the literature predominantly describes this approach for tertiary amines, it could theoretically be applied to this compound. nih.govnih.gov The resulting N-(phosphoryloxymethyl) derivative would be expected to improve the water solubility of this compound, a valuable attribute for developing parenteral formulations.

N-Mannich Bases as Prodrugs

The formation of N-Mannich bases is a versatile prodrug strategy applicable to both primary and secondary amines, making it highly relevant for this compound. nih.govnih.gov These prodrugs are synthesized through the Mannich reaction, which involves the condensation of an amine, an aldehyde (commonly formaldehyde), and an NH-acidic compound, such as an amide or imide. nih.govresearchgate.net

A key advantage of N-Mannich bases is their ability to increase the lipophilicity of the parent amine while simultaneously suppressing its pKa by up to four units. nih.gov This suppression of basicity means a larger fraction of the prodrug remains un-ionized at the pH of the intestine, potentially enhancing oral absorption. nih.gov The cleavage of N-Mannich bases to release the parent amine is often pH-dependent and can be influenced by the structural characteristics of both the amine and the amide components. nih.govnih.gov For instance, the rate of breakdown generally increases with the basicity of the parent amine and the acidity of the amide component. nih.gov

| Factor | Effect on Hydrolysis Rate | Rationale |

|---|---|---|

| Increasing Amine Basicity | Increases | For amines with similar steric properties, higher basicity correlates with greater reactivity. nih.gov |

| Increasing Amide Acidity | Increases | A more acidic amide component leads to a faster breakdown of the N-Mannich base. nih.gov |

| Steric Hindrance of Amine | Increases | A sharp increase in the reaction rate is observed with increasing steric effects of the amine component. nih.gov |

| pH | Bell-shaped profile | Many N-Mannich bases show a high rate of decomposition at neutral pH (e.g., 7.4). nih.gov |

Quaternary Ammonium Linkages for Tertiary Amines

Forming a quaternary ammonium salt is a prodrug strategy designed specifically for tertiary amines. aacrjournals.orggoogle.com This approach involves the N-alkylation of a tertiary amine to create a permanently charged quaternary ammonium derivative. aacrjournals.org These prodrugs are labile and can be engineered to release the parent tertiary amine under physiological conditions. google.comgoogle.com This strategy has been utilized to develop linkers for antibody-drug conjugates and to create prodrugs with altered solubility profiles. aacrjournals.orggoogle.com

As this compound is a secondary amine, this strategy is not directly applicable. To utilize a quaternary ammonium linkage approach, this compound would first need to be chemically modified, for example, through N-methylation or another N-alkylation reaction, to convert it into a tertiary amine. nih.govnih.gov Once converted to a tertiary amine derivative, a labile quaternary ammonium salt could be formed to act as a prodrug, which would then release the tertiary amine derivative as the active drug. This multi-step process highlights the specific structural requirements of this prodrug design strategy.

Q & A

Q. What are the standard synthetic routes for N-Benzyltetrahydrofuran-3-amine, and how can purity be assessed post-synthesis?

The compound is typically synthesized via reductive amination of tetrahydrofuran-3-amine derivatives using benzyl halides or via nucleophilic substitution. Key steps include optimizing reaction temperature (e.g., 0–60°C) and solvent systems (e.g., dichloromethane or DMF). Post-synthesis, purity is assessed using high-performance liquid chromatography (HPLC) and spectroscopic techniques such as -NMR and -NMR to confirm structural integrity .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

- IR spectroscopy to identify amine N–H stretches (~3300 cm) and C–O–C vibrations (~1100 cm).

- NMR spectroscopy to resolve the benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and the tetrahydrofuran ring’s protons (δ 3.5–4.0 ppm).

- Mass spectrometry (ESI-HRMS) for molecular weight confirmation and detection of byproducts .

Q. How should researchers handle safety concerns during synthesis?

Refer to safety data sheets (SDS) for tetrahydrofuran-3-amine derivatives, which recommend:

- Using fume hoods to avoid inhalation.

- Wearing nitrile gloves and eye protection.

- Storing the compound at –20°C to prevent degradation .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in synthesizing enantiopure this compound?

Chiral resolution techniques include:

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Systematic optimization involves:

Q. What methodologies are used to analyze contradictory data in biological activity studies?

Discrepancies in enzyme inhibition assays or toxicity profiles require:

Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices?

Key steps include:

- LC-MS/MS optimization using ion-pairing reagents (e.g., trifluoroacetic acid) for enhanced ionization.

- Internal standardization with deuterated analogs (e.g., this compound-d).

- Method validation per ICH guidelines for precision, accuracy, and detection limits .

Specialized Applications

Q. What role does this compound play in medicinal chemistry research?

The compound serves as a precursor for:

Q. How can computational modeling aid in predicting the compound’s reactivity?

Tools like DFT calculations (e.g., Gaussian 16) predict:

- Electron density maps for nucleophilic attack sites.

- Transition state energies in ring-opening reactions.

- Docking poses with biological targets (e.g., kinases) .

Data Presentation Example

| Parameter | Value/Technique | Reference |

|---|---|---|

| Melting Point | 140–144°C (varies by substituent) | |

| Purity Assessment | ≥98% (HPLC, λ 255 nm) | |

| Stability | ≥5 years at –20°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.